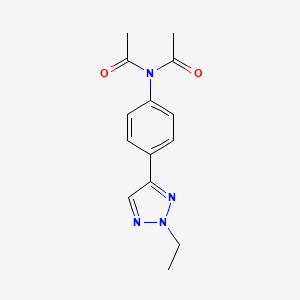

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide

Description

Properties

CAS No. |

89221-05-6 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-acetyl-N-[4-(2-ethyltriazol-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H16N4O2/c1-4-17-15-9-14(16-17)12-5-7-13(8-6-12)18(10(2)19)11(3)20/h5-9H,4H2,1-3H3 |

InChI Key |

ATKOJMGNNOMBCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=CC(=N1)C2=CC=C(C=C2)N(C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

Acetylation: The resulting triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Biological Research: Investigated for its role in enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to acetamide-triazole hybrids with diverse substituents (Table 1). Key differentiating features include:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Effects :

- Lipophilicity : The ethyl-triazole and dual acetyl groups in the target compound enhance lipophilicity compared to sulfonamide (polar) or naphthoxy-methyl (bulky) analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability, whereas acetyl groups may reduce reactivity .

Synthetic Flexibility :

Spectral and Analytical Data

While the target compound lacks reported spectral data, analogs provide benchmarks:

Biological Activity

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide, with the CAS number 89221-05-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O2. The compound features a triazole ring, which is known for its diverse biological activities. The presence of the acetyl and ethyl groups enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains and fungi. The specific compound has not been extensively tested alone but shares structural similarities with other triazoles that demonstrate potent antibacterial and antifungal activities .

Antiparasitic Activity

Recent findings highlight the potential of triazole derivatives in treating parasitic infections such as Chagas disease. Compounds similar to this compound have shown efficacy against Trypanosoma cruzi, suggesting that this compound could also exhibit antiparasitic properties .

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential. Studies indicate that modifications in the triazole structure can lead to enhanced activity against various cancer cell lines. The specific compound's structure may allow it to interact with cellular pathways involved in cancer proliferation .

Synthesis and Evaluation

A study synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, compounds structurally related to this compound were tested for their ability to inhibit microbial growth and showed promising results .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the triazole moiety is crucial for biological activity. Modifications at the phenyl ring or the acetyl group can significantly affect potency and selectivity against specific targets .

Q & A

What are the standard synthetic routes for preparing N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Basic : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A general procedure involves reacting an azide-functionalized acetamide derivative with a terminal alkyne (e.g., 2-ethyl-propargyl ether) in a tert-butanol/water mixture (3:1) with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours .

Advanced : Optimization may involve screening solvent systems (e.g., DMF for higher solubility), adjusting Cu(I)/Cu(II) ratios to reduce side products, or using microwave irradiation to accelerate reaction kinetics. Monitoring by TLC (hexane:ethyl acetate, 8:2) and recrystallization in ethanol improves purity .

How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?

Basic : 1H/13C NMR identifies key functional groups (e.g., triazole protons at δ 8.36 ppm, acetamide C=O at ~1670 cm⁻¹ in IR) . HRMS confirms molecular weight (e.g., [M+H]+ calculated vs. observed).

Advanced : Single-crystal X-ray diffraction (SC-XRD) resolves tautomerism or regiochemistry. Refinement using SHELXL (with TWIN/BASF commands for twinned data) and validation via ORTEP ensures accurate anisotropic displacement parameters. For example, hydrogen-bonding patterns (e.g., N–H···O dimers) can be analyzed using PLATON .

What experimental strategies address low yields or impurities during synthesis?

Basic : Low yields may stem from incomplete azide-alkyne coupling. Solutions include:

- Increasing catalyst loading (up to 20 mol% Cu(OAc)₂).

- Prolonging reaction time (12–24 hours) .

Advanced : Impurities from regioisomers (1,4- vs. 1,5-triazole) can be mitigated using strain-promoted azide-alkyne cycloaddition (SPAAC) or orthogonal protecting groups. LC-MS or preparative HPLC isolates isomers .

How can computational methods predict the biological activity or stability of this compound?

Basic : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. DFT calculations (Gaussian 16) assess electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .

Advanced : MD simulations (GROMACS) model solvation effects and conformational stability. QSAR models correlate substituent effects (e.g., 2-ethyl vs. methyl triazole) with logP or IC₅₀ values .

How are crystallographic disorders or twinning handled in structural refinement?

Advanced : In SHELXL, use:

PARTinstructions to model partial occupancies.TWINmatrix for twinned data (e.g., pseudo-merohedral twinning).

Validate with R₁ (merged) vs. wR₂ (unmerged) residuals. For example, refined a dichlorophenylacetamide with a BASF parameter of 0.25 to account for twinning .

What analytical techniques validate purity and stability under storage conditions?

Basic : HPLC-UV (C18 column, acetonitrile/water gradient) quantifies purity (>95%). DSC/TGA assesses thermal stability (decomposition >200°C).

Advanced : LC-HRMS/MS detects trace degradation products (e.g., hydrolyzed acetamide). Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations (2–8°C, desiccated) .

How do steric and electronic effects of the 2-ethyltriazole group influence reactivity or intermolecular interactions?

Advanced : The 2-ethyl group increases steric bulk, reducing π-π stacking in crystals (evidenced by larger dihedral angles in ). Electron-withdrawing triazole N-atoms enhance hydrogen-bond acceptor strength, impacting solubility or co-crystal formation .

What strategies resolve contradictions between computational predictions and experimental data?

Example : If DFT-predicted NMR shifts deviate from observations:

- Re-optimize geometry using solvent models (IEF-PCM).

- Check for tautomeric equilibria (e.g., triazole protonation states) via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.